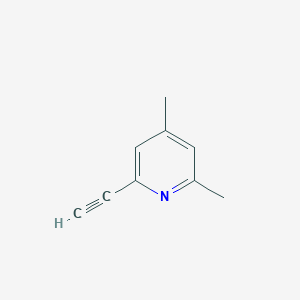

2-Ethynyl-4,6-dimethylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

37968-67-5 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-ethynyl-4,6-dimethylpyridine |

InChI |

InChI=1S/C9H9N/c1-4-9-6-7(2)5-8(3)10-9/h1,5-6H,2-3H3 |

InChI Key |

KCXWYJUGTSUPPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)C#C)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Ethynyl 4,6 Dimethylpyridine

Chemical Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a key functional feature of 2-ethynyl-4,6-dimethylpyridine, rendering it susceptible to a variety of chemical reactions.

Deprotonation and Carbanion Generation

The hydrogen atom of the terminal alkyne in this compound is acidic and can be removed by a strong base to form a carbanion, specifically a pyridylacetylide anion. This process is a fundamental step in many synthetic applications. The acidity of the acetylenic proton is influenced by the electron-withdrawing nature of the adjacent sp-hybridized carbon and the pyridine (B92270) ring.

The generation of the carbanion is typically achieved using organolithium reagents or other strong bases. ambeed.com For instance, treatment with a base like lithium diisopropylamide (LDA) can lead to deprotonation. researchgate.net The resulting negatively charged carbon atom is a potent nucleophile and can participate in various subsequent reactions. The stability and reactivity of the generated carbanion are crucial factors in determining the outcome of these reactions. siue.edu

Nucleophilic Addition Reactions to the Alkyne

The triple bond of the ethynyl (B1212043) group in this compound is susceptible to nucleophilic attack. Strong nucleophiles, such as organolithium or Grignard reagents, can add across the triple bond. ambeed.com This type of reaction leads to the formation of substituted vinylpyridines. The regioselectivity of the addition is influenced by the electronic properties of the pyridine ring and the nature of the nucleophile.

Furthermore, the strained nature of the triple bond in cyclic alkynes, a characteristic shared with the ethynyl group attached to a heterocyclic ring, enhances its reactivity towards 1,2-additions with nucleophiles. chim.it

Catalytic Hydrogenation and Reduction Pathways

The ethynyl group of this compound can be reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as platinum oxide (PtO2), and a source of hydrogen. ambeed.comasianpubs.org The hydrogenation can proceed in a stepwise manner, first yielding the corresponding alkene (2-vinyl-4,6-dimethylpyridine) and then, upon further reduction, the fully saturated alkyl derivative (2-ethyl-4,6-dimethylpyridine).

The conditions of the hydrogenation, including the choice of catalyst, solvent, and hydrogen pressure, can be controlled to selectively obtain either the alkene or the alkane. For example, the use of a poisoned catalyst can often favor the formation of the alkene. The reduction of the pyridine ring itself to a piperidine (B6355638) derivative is also possible under more forcing hydrogenation conditions. asianpubs.org

| Reactant | Catalyst | Product | Reference |

| 2-Ethynylpyridine (B158538) | PtO2/H2 | 2-Ethylpyridine | ambeed.comasianpubs.org |

| Substituted Pyridines | PtO2/H2 | Substituted Piperidines | asianpubs.org |

| 5-Hydroxymethylfurfural | Ni-based catalyst | 2,5-Dimethylfuran | mdpi.com |

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound is a suitable substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". thermofisher.com This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide (B81097) to form a stable 1,2,3-triazole ring. thermofisher.comacs.org

This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. thermofisher.com The resulting triazole-linked pyridine structures have potential applications in various fields, including medicinal chemistry and materials science. The versatility of click chemistry allows for the straightforward conjugation of this compound to a wide array of molecules bearing an azide functionality. acs.org Other types of cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, are also possible with the alkyne moiety under appropriate conditions. chim.itlibretexts.org

Chemical Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound also exhibits distinct reactivity patterns, primarily governed by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the electron density of the ring. organicchemistrytutor.com This deactivating effect makes electrophilic substitution on pyridine and its derivatives more challenging, often requiring harsh reaction conditions. organicchemistrytutor.combyjus.com

When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen) to avoid the formation of unstable cationic intermediates with a positive charge on the nitrogen atom. organicchemistrytutor.com The presence of the two methyl groups at the 2- and 6-positions in this compound further influences the regioselectivity of electrophilic attack. These electron-donating groups tend to direct incoming electrophiles to the available positions on the ring. However, the combined directing effects of the nitrogen, the ethynyl group, and the two methyl groups must be considered to predict the outcome of such reactions. msu.edu Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. ambeed.combyjus.comlibretexts.org

| Reaction Type | Reagents | Typical Product | Reference |

| Nitration | HNO3/H2SO4 | Nitro-substituted pyridine | ambeed.combyjus.com |

| Sulfonation | SO3/H2SO4 | Pyridinesulfonic acid | ambeed.combyjus.com |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Halogenated pyridine | ambeed.combyjus.comlibretexts.org |

Nucleophilic Character of the Pyridine Nitrogen

The nucleophilicity of the nitrogen atom in this compound is a product of competing electronic and steric effects. The nitrogen's lone pair of electrons allows it to act as a Lewis base and nucleophile. The two methyl groups at the 4- and 6-positions are electron-donating, which increases the electron density on the pyridine ring and should enhance the nitrogen's basicity.

However, this electronic enhancement is counteracted by significant steric hindrance. The presence of substituents on both carbons adjacent to the nitrogen (the 2-ethynyl and 6-methyl groups) sterically shields the nitrogen atom. This phenomenon, often referred to as F-strain (front-strain), can significantly impede the approach of electrophiles and other reactants to the nitrogen lone pair. capes.gov.br Studies on similarly 2,6-disubstituted pyridines, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine), show that this steric bulk can decrease the reactivity of the nitrogen atom by several orders of magnitude compared to unhindered pyridines. researchgate.netnsf.gov Furthermore, the sp-hybridized ethynyl group at the 2-position is electron-withdrawing, which tends to decrease the basicity and nucleophilicity of the pyridine nitrogen. Therefore, while the methyl groups electronically activate the ring, the combination of steric hindrance from the 2- and 6-substituents and the electronic withdrawal by the 2-ethynyl group likely results in this compound being a relatively weak nucleophile and a sterically hindered base.

Quaternization and N-Oxidation Reactions

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a quaternary pyridinium (B92312) salt. For this compound, this reaction is expected to be challenging. The significant steric hindrance provided by the flanking 2-ethynyl and 6-methyl groups would inhibit the approach of the alkylating agent to the nitrogen atom. While quaternization dramatically increases the reactivity of 2-ethynylpyridines toward nucleophiles by making the ring more electron-deficient, the initial formation of the pyridinium salt would be slow. nih.gov The synthesis of iodine(I) complexes, which involves coordination to a Lewis basic nitrogen, has been shown to be possible with sterically bulky 2-substituted pyridines, but the resulting bond lengths are significantly elongated, indicating severe steric strain. rsc.org

N-oxidation is the formation of a pyridine N-oxide, typically via reaction with an oxidizing agent like a peroxy acid. Pyridine N-oxides are valuable intermediates in the functionalization of the pyridine ring. For instance, 2,6-dimethylpyridine N-oxide is a known compound used as a plant growth regulator. medchemexpress.combldpharm.com However, similar to quaternization, the N-oxidation of this compound would likely be hindered by the steric crowding around the nitrogen atom, making the reaction less favorable compared to less substituted pyridines.

Functionalization at Alkyl Substituents

The methyl groups at the C4 and C6 positions of the pyridine ring are potential sites for functionalization. The protons on these methyl groups (benzylic-type protons) are acidic enough to be removed by a strong base, and the resulting carbanion can react with various electrophiles. More advanced methods involve the direct C-H activation of such methyl groups using transition metal catalysts. researchgate.net

For example, studies on 2,6-dimethylpyridine have shown that iridium-catalyzed C4-selective borylation can occur. nih.gov In other systems, ruthenium cluster complexes have been shown to activate the C-H bonds of the methyl groups in 6,6'-dimethyl-2,2'-bipyridine. unioviedo.es By analogy, it is plausible that the methyl groups of this compound could be functionalized. For instance, C-H bond activation could be achieved using rare-earth metal catalysts to attach the pyridine unit to a catalyst center, which can then initiate polymerization, creating end-functionalized polymers. mdpi.com The specific reactivity and regioselectivity would, however, be influenced by the presence of the 2-ethynyl group on the ring.

Diverse Cross-Coupling Reactions for Further Functionalization

The terminal alkyne of the 2-ethynyl group is a highly versatile handle for extending the molecular framework through various cross-coupling reactions. The Sonogashira coupling is the most prominent of these, allowing for the formation of a new carbon-carbon bond between the terminal alkyne (a C(sp) atom) and an aryl or vinyl halide (a C(sp²) atom). scirp.org This reaction, typically catalyzed by a combination of palladium and copper salts, is widely used for the synthesis of complex molecules containing the 2-alkynylpyridine motif. scirp.orgresearchgate.net It is expected that this compound would be an excellent substrate for Sonogashira couplings with a wide range of aryl and vinyl halides, given the high reactivity of the 2-ethynylpyridine core in these transformations. ambeed.comkit.edu

Beyond Sonogashira reactions, the pyridine ring itself can participate in cross-coupling reactions. For instance, if a halogen were present on the ring, Suzuki cross-coupling reactions could be employed to introduce new aryl or vinyl substituents. ambeed.com The borylation of the ring, as mentioned in the previous section, would generate a boronate ester intermediate that is also amenable to Suzuki coupling, providing a powerful two-step strategy for C-H functionalization and subsequent elaboration. nih.govrsc.org

Participation in Lewis Acid-Base Interactions and Frustrated Lewis Pairs (FLPs)

A Frustrated Lewis Pair (FLP) consists of a Lewis acid and a Lewis base that are sterically prevented from forming a classical dative bond adduct. wikipedia.orgnih.gov This "frustration" leaves the reactivity of both the acid and base available to cooperatively activate small molecules. ox.ac.uknih.gov

This compound possesses the structural characteristics of a sterically hindered Lewis base, analogous to 2,6-lutidine, a classic component of FLPs. The bulky 6-methyl group and the sterically demanding (though linear) 2-ethynyl group create a crowded environment around the nitrogen atom. This steric hindrance would likely prevent the formation of a stable adduct with bulky Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), potentially leading to FLP-type reactivity. thieme-connect.com

Assessment of Lewis Basicity

The Lewis basicity of this compound is determined by a balance of electronic and steric factors. The electron-donating methyl groups at positions 4 and 6 increase the electron density at the nitrogen, favoring basicity. Conversely, the electron-withdrawing sp-hybridized ethynyl group at position 2 decreases basicity. To estimate its basicity, one can compare the pKa values of related compounds.

| Compound | pKa | Electronic/Steric Effect | Reference |

| Pyridine | 5.25 | Baseline | sigmaaldrich.com |

| 4-Methylpyridine | 6.02 | C4-Me is electron-donating | sigmaaldrich.com |

| 2,6-Dimethylpyridine | 6.60 | Two electron-donating Me groups; sterically hindered | rsc.org |

| 2-Chloropyridine | 0.75 | C2-Cl is strongly electron-withdrawing | rsc.org |

| 3-Bromopyridine | 2.85 | C3-Br is electron-withdrawing | rsc.org |

| This compound | Est. | Two donating Me groups, one withdrawing ethynyl group, sterically hindered |

Note: The pKa for this compound is an estimate. The two methyl groups would increase basicity relative to pyridine, but the electron-withdrawing 2-ethynyl group would decrease it significantly, likely resulting in a pKa lower than that of 2,6-dimethylpyridine.

Studies of sterically hindered pyridines show that while their proton affinity (gas-phase basicity) may be high, their ability to act as a base or nucleophile in solution, especially towards bulky Lewis acids, is dramatically reduced due to steric repulsion. researchgate.net

Coordination Chemistry and Metallosupramolecular Assembly

Construction of Metallosupramolecular Architectures

The strategic design of organic ligands is fundamental to the construction of complex metallosupramolecular architectures. The compound 2-ethynyl-4,6-dimethylpyridine emerges as a highly versatile building block in this regard, owing to its distinct electronic and structural characteristics. Its utility in coordination-driven self-assembly stems from the presence of two key functional groups: the pyridine (B92270) ring, which provides a well-defined coordination site, and the ethynyl (B1212043) group, which can act as a rigid linker or participate in further coordination or reactions.

The nitrogen atom of the pyridine ring in this compound serves as a primary coordination site for a wide variety of metal ions. This interaction is foundational in directing the self-assembly process to form discrete metallacycles, cages, or extended coordination polymers. The geometry of the resulting architecture is heavily influenced by the coordination preferences of the metal center and the steric hindrance imposed by the methyl groups at the 4- and 6-positions of the pyridine ring.

The ethynyl moiety introduces a linear rigidity to the ligand, which is a crucial feature in the predictable construction of supramolecular structures. This rigidity allows for the formation of well-defined shapes and cavities within the assembled architectures. Furthermore, the terminal alkyne can be involved in π-coordination with metal centers or can be deprotonated to form metal-acetylide bonds, thereby offering multiple modes of connectivity. This dual functionality enables the formation of intricate and robust multidimensional networks.

Research into analogous systems, such as those involving other functionalized ethynylpyridines, has demonstrated the potential for creating a diverse range of metallosupramolecular structures. For instance, the coordination-driven self-assembly of dipyridyl ligands with platinum(II) or palladium(II) acceptors is a well-established method for generating discrete two-dimensional metallacycles. nih.gov Similarly, the use of pyridine-based ligands in the synthesis of metal-organic frameworks (MOFs) highlights the capacity of these systems to form porous, crystalline materials.

The interplay between the coordinating pyridine nitrogen and the versatile ethynyl group in this compound allows for the construction of sophisticated supramolecular systems. The specific architecture formed is a result of a delicate balance of factors including the choice of metal ion, solvent, and reaction conditions.

| Architectural Type | Key Driving Interactions | Potential Metal Ions | Illustrative Features |

| Discrete Metallacycles | Coordination of pyridine nitrogen to metal acceptors. | Pd(II), Pt(II) | Formation of [2+2], [3+3], or [4+4] macrocycles depending on the bite angle of the ligand and the geometry of the metal center. |

| Coordination Polymers | Bridging of metal centers by both pyridine and ethynyl groups. | Ag(I), Cu(I), Co(II) | Can form 1D chains, 2D layers, or 3D frameworks. The porosity and dimensionality are tunable. |

| Metal-Organic Frameworks (MOFs) | Combination of metal clusters (secondary building units) and the organic linker. | Zr(IV), Zn(II), Cu(II) | High surface area materials with potential applications in gas storage and catalysis. mdpi.com |

Supramolecular Chemistry and Self Assembly Processes

Non-Covalent Interactions Governing 2-Ethynyl-4,6-dimethylpyridine Systems

The self-assembly of this compound is primarily driven by a combination of hydrogen bonding, π-π stacking, and specific interactions involving the alkynyl moiety. The presence of both hydrogen bond donors and acceptors, as well as an extended π-system, allows for the formation of robust and well-defined supramolecular architectures.

Hydrogen bonds are crucial in directing the assembly of pyridine-containing molecules. Pyridine (B92270) derivatives are known to form hydrogen-bonded networks, which play a significant role in their solid-state structures. The nitrogen atom of the pyridine ring in this compound acts as a hydrogen bond acceptor.

The terminal hydrogen of the ethynyl (B1212043) group, with its relatively high acidity, can act as a hydrogen bond donor. This leads to the formation of C–H···N hydrogen bonds, a well-established motif in crystal engineering. This interaction can lead to the formation of infinite chains or other organized structures. The reliability of such hydrogen bonds is a key factor in the design of supramolecular synthons.

Aromatic π-π stacking is a fundamental non-covalent interaction that plays a vital role in the organization of π-conjugated systems. In this compound, the pyridine ring provides the basis for such interactions. The stacking can occur in various geometries, including face-to-face and edge-to-face arrangements, and is influenced by the electronic nature of the aromatic ring.

Theoretical studies on substituted pyridinium (B92312) ions have shown that electron-donating substituents can increase the strength of π-π stacking interactions nih.gov. The methyl groups on the pyridine ring of this compound are electron-donating, which could enhance the stability of π-stacked dimers or larger aggregates. The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional packing of the molecules. In many crystal structures of pyridine derivatives, these two forces work in concert to create complex and stable supramolecular assemblies.

| Factor | Description | Effect on this compound |

|---|---|---|

| Substituent Effects | Electron-donating or -withdrawing groups on the pyridine ring. | The two methyl groups are electron-donating, potentially strengthening the π-π interaction nih.gov. |

| Geometry | Relative orientation of the aromatic rings (e.g., parallel-displaced, T-shaped). | The specific geometry will depend on the balance with other non-covalent forces, such as hydrogen bonding. |

| Solvent Effects | The polarity of the surrounding medium can influence the strength of π-π stacking. | In polar solvents, hydrophobic effects can promote aggregation driven by π-π stacking. |

The ethynyl group is not only a participant in hydrogen bonding but can also engage in other significant non-covalent interactions. The carbon-carbon triple bond is a region of high electron density, allowing it to act as a π-acceptor in C–H···π interactions. Furthermore, the alkynyl group can participate in π-stacking with aromatic rings.

A notable interaction is the C–H···π interaction, where the acidic acetylenic proton interacts with the π-system of a neighboring pyridine ring. Additionally, arene-alkynyl π-interactions, where the π-cloud of the triple bond interacts with an aromatic ring, can contribute to the stability of the supramolecular structure rsc.org. In the solid-state, these interactions can lead to specific packing motifs that influence the material's properties. The crystal engineering of ethynyl-substituted aromatic compounds often utilizes these directional interactions to control the molecular arrangement unilag.edu.ng.

Formation of Ordered Supramolecular Assemblies

The creation of well-defined supramolecular structures from this compound relies on the principles of molecular recognition and the rational design of systems where this molecule can act as either a host or a guest.

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. For this compound to participate in molecular recognition events, there must be a high degree of complementarity in terms of size, shape, and chemical functionality between it and its binding partner.

Host-guest chemistry involves the formation of a complex between a larger host molecule that encloses a smaller guest molecule. nih.gov this compound, with its defined shape and functional groups, can be envisioned as a guest molecule for various macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic pyridine ring and methyl groups would favor inclusion within the nonpolar cavity of such hosts in an aqueous medium, while the more polar ethynyl group might interact with the host's portal or remain exposed to the solvent.

Based on a comprehensive search for scientific literature, there is currently no available information regarding the specific use of This compound in the development of the functional supramolecular materials outlined in your request.

Specifically, searches for the involvement of "this compound" in the following areas did not yield any relevant research findings:

Supramolecular Gels and Soft Matter: There is no literature detailing the use of this compound as a gelator or component in the formation of supramolecular gels or other soft matter.

Molecular Machines and Responsive Systems: No studies were found that describe the incorporation of this compound into molecular machines, nano-oscillators, or other responsive supramolecular systems.

Therefore, it is not possible to generate the requested article sections with scientifically accurate and verifiable information at this time.

Applications in Organic Synthesis As a Versatile Building Block

Precursor for the Synthesis of Complex Heterocyclic Compounds

The ethynyl (B1212043) group on the pyridine (B92270) ring is a key functional handle for constructing more complex fused and polycyclic heterocyclic systems. The reactivity of the alkyne allows it to participate in various cyclization reactions.

One of the most powerful methods for forming new rings is the Sonogashira cross-coupling reaction followed by an intramolecular cyclization. For instance, 2-ethynyl-4,6-dimethylpyridine could be coupled with a suitably functionalized aryl or vinyl halide. The resulting product could then undergo intramolecular hydroamination or other cyclization cascades to yield complex, nitrogen-containing polycycles. This strategy is a known method for creating fused pyridine rings acs.org.

Another potential application is in cycloaddition reactions. The alkyne can act as a dienophile or a dipolarophile. For example, in a [4+2] cycloaddition (Diels-Alder reaction), it could react with a diene to form a bicyclic system. More commonly, it would participate in [3+2] cycloadditions with azides (Azide-Alkyne Huisgen Cycloaddition) to form triazole-linked pyridines, or with nitrile oxides to form isoxazole-substituted pyridines. These reactions are fundamental in medicinal chemistry for linking molecular fragments.

The Bohlmann-Rahtz pyridine synthesis is another relevant pathway where ethynylketones react with enamines to form substituted pyridines jchemrev.com. While this method synthesizes pyridines, the reverse, using an ethynylpyridine as a starting material, suggests its potential to be incorporated into larger heterocyclic frameworks through analogous condensation chemistry.

The table below illustrates a potential reaction scheme for synthesizing a fused heterocyclic system starting from this compound, based on established methodologies for similar compounds.

| Reaction Type | Reactants | Catalyst/Reagents | Potential Product Class | Citation |

| Sonogashira Coupling & Cyclization | This compound, 2-bromoaniline | 1. Pd catalyst, Cu(I), base2. Base or acid catalyst | Fused Pyrido[1,2-a]indoles | acs.org |

| [3+2] Cycloaddition | This compound, Benzyl azide (B81097) | Cu(I) catalyst (for CuAAC) or heat (for thermal Huisgen) | 1,2,3-Triazole-substituted Pyridines | beilstein-journals.org |

| [4+2] Cycloaddition | This compound, Tetraphenylcyclopentadienone | Heat | Substituted Benzenes | N/A |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity thegoodscentscompany.com. Terminal alkynes are prized substrates in many MCRs. This compound could plausibly be integrated into several MCRs to create diverse molecular libraries.

Examples of such reactions include:

A³ Coupling (Aldehyde-Alkyne-Amine): In this reaction, this compound could react with an aldehyde and a secondary amine, typically catalyzed by copper or gold, to produce propargylamines. These products are valuable intermediates for synthesizing other nitrogen-containing compounds.

Mannich-type Reactions: The terminal proton of the alkyne is weakly acidic and can be involved in Mannich-type reactions to add to imines or their precursors.

Synthesis of Substituted Pyridines: Various MCRs exist for the one-pot synthesis of highly substituted pyridines or other heterocycles that use an alkyne as one of the key building blocks nih.govresearchgate.net.

The table below outlines a potential MCR involving this compound.

| MCR Name | Potential Reactants | Catalyst | Potential Product | Citation |

| A³ Coupling | This compound, Benzaldehyde, Piperidine (B6355638) | CuBr | 1-(4,6-Dimethylpyridin-2-yl)-3-phenyl-3-(piperidin-1-yl)prop-1-yne | N/A |

| Isocyanide-Based MCR | This compound, Isocyanide, Carboxylic Acid, Amine | Varies | Complex peptidomimetics | researchgate.net |

Strategies for Stereoselective Synthesis Utilizing this compound

While specific examples are not documented in available literature, the structure of this compound allows for several potential strategies in stereoselective synthesis.

The alkyne group can be a key element in asymmetric transformations:

Asymmetric Hydrogenation: The triple bond can be partially or fully hydrogenated to a cis-alkene or an alkane, respectively. Using a chiral catalyst (e.g., a chiral Rhodium or Ruthenium complex), this reduction could proceed with high enantioselectivity, creating a chiral side chain attached to the pyridine ring.

Asymmetric Addition to the Alkyne: Reactions such as asymmetric hydroboration or hydrosilylation, using chiral catalysts, could install new stereocenters.

Aldol-type Reactions: The methyl groups on the pyridine ring can be deprotonated to form a nucleophile that can engage in stereoselective aldol (B89426) reactions with chiral aldehydes or in the presence of chiral catalysts researchgate.net. While this does not directly involve the ethynyl group, subsequent modification of the alkyne could lead to complex chiral molecules.

A general approach for stereoselective functionalization is summarized in the table below.

| Reaction Type | Reagents | Chiral Source | Potential Chiral Product | Citation |

| Asymmetric Hydration | Water, Acid | Chiral Gold or Platinum Catalyst | Chiral ketone: 1-(4,6-Dimethylpyridin-2-yl)ethan-1-one | N/A |

| Asymmetric Aldol Reaction | 1. Strong base (e.g., LDA)2. Chiral Aldehyde | Chiral Aldehyde | Chiral β-hydroxy ketone | researchgate.net |

Functionalization and Derivatization of Polymeric Materials

The terminal alkyne functionality makes this compound an excellent candidate for modifying and synthesizing functional polymers. The most prominent application is in post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" beilstein-journals.org.

This strategy involves a polymer backbone containing pendant azide groups. The reaction with this compound in the presence of a copper(I) catalyst would efficiently and quantitatively attach the 4,6-dimethylpyridine moiety to the polymer side chains. This approach allows for the introduction of the pyridine group's specific properties—such as pH-responsiveness, metal-coordination sites, or catalytic activity—onto a pre-existing polymer scaffold nih.gov.

Alternatively, the compound could serve as a functional initiator or terminator in controlled polymerization techniques. For instance, it could be used to initiate polymerization to create a polymer with a pyridine group at one end, which can be useful for creating block copolymers or for anchoring polymers to surfaces mdpi.comacs.org.

The table below outlines a general scheme for using this compound in polymer functionalization.

| Polymer Modification Strategy | Polymer/Monomer Type | Reagents/Catalyst | Resulting Polymeric Structure | Citation |

| Post-Polymerization Modification (Click Chemistry) | Azide-functionalized polymer (e.g., poly(glycidyl methacrylate) converted to poly(3-azido-2-hydroxypropyl methacrylate)) | This compound, Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | Polymer with pendant 4,6-dimethylpyridine-triazole groups | beilstein-journals.orgnih.gov |

| Functional Initiator | Monomer (e.g., styrene, methyl methacrylate) | This compound (after conversion to an initiating species), appropriate polymerization technique (e.g., ATRP) | Polymer chain with a terminal this compound group | mdpi.com |

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies Preclinical Focus

Rational Design and Synthesis of Biologically Relevant Derivatives

The design of new drugs often starts with a "privileged structure," a molecular framework that is known to bind to multiple biological targets. The pyridine (B92270) scaffold is one such structure, and its combination with an ethynyl (B1212043) group offers a versatile platform for creating new chemical entities.

Pyridine rings are a common feature in many FDA-approved drugs and are considered privileged structures in medicinal chemistry. nih.gov Their nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can engage in various non-covalent interactions with biological macromolecules. This versatility allows pyridine-containing compounds to bind to a wide range of biological targets, including enzymes and receptors. The dimethyl substitution on the pyridine ring, as seen in 2-ethynyl-4,6-dimethylpyridine, can influence the compound's solubility, metabolic stability, and binding affinity.

The ethynyl group (–C≡CH) is a key functional group in medicinal chemistry that can serve several roles. It can act as a pharmacophore, a part of a molecule that is responsible for its biological activity, by forming specific interactions with a target protein. For example, the terminal hydrogen of the ethynyl group can act as a hydrogen bond donor. Additionally, the ethynyl group can serve as a bioisostere, a substituent that can replace another group without significantly altering the biological activity but potentially improving other properties like potency or metabolic stability. For instance, the ethynyl group has been used as a bioisostere for a phenyl ring or other functional groups in various drug candidates.

The synthesis of derivatives of this compound can be achieved through various organic reactions. The reactive nature of the terminal alkyne allows for transformations such as Sonogashira coupling, click chemistry, and other addition reactions, enabling the attachment of a wide array of substituents to explore the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Investigations for Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR investigations have provided insights into the structural requirements for interacting with specific biological targets.

One area of investigation has been the development of antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), a target for various central nervous system disorders. nih.gov In a study of 2-methyl-6-(substituted-arylethynyl)pyridines, which are structurally related to derivatives of this compound, researchers found that the nature and position of substituents on the aryl ring attached to the ethynyl group significantly impacted the antagonist activity. nih.gov

For example, introducing different substituents on the phenyl ring of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known mGluR5 antagonist, led to variations in binding affinity. nih.gov The following table summarizes the mGluR5 binding affinities of some MPEP analogs, illustrating the SAR for this class of compounds.

| Compound | Substituent on Phenyl Ring | mGluR5 Binding Affinity (IC50, nM) |

|---|---|---|

| MPEP | None | 10 |

| Analog 1 | 4-Fluoro | 8 |

| Analog 2 | 3-Chloro | 15 |

| Analog 3 | 4-Methoxy | 25 |

These findings suggest that small, electron-withdrawing groups at the para-position of the phenyl ring are well-tolerated or slightly beneficial for mGluR5 binding, while larger or electron-donating groups may decrease affinity. nih.gov Such SAR data is invaluable for the rational design of more potent and selective mGluR5 antagonists based on the ethynylpyridine scaffold.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2-Ethynyl-4,6-dimethylpyridine, distinct signals corresponding to each unique proton environment are anticipated. The spectrum would be characterized by signals for the ethynyl (B1212043) proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the two methyl groups.

The ethynyl proton (C≡C-H) is expected to appear as a singlet in a characteristic downfield region, typically around δ 3.0-3.5 ppm. The aromatic protons on the pyridine ring, being in different chemical environments, would likely appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons of the two methyl groups at positions 4 and 6 are chemically non-equivalent and would therefore be expected to produce two separate singlets in the upfield region of the spectrum, generally between δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethynyl-H | ~3.0 - 3.5 | Singlet (s) |

| Pyridine-H (Position 3) | ~7.0 - 7.5 | Singlet (s) or Doublet (d) |

| Pyridine-H (Position 5) | ~6.8 - 7.2 | Singlet (s) or Doublet (d) |

| Methyl-H (Position 4) | ~2.2 - 2.5 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments.

The two carbons of the ethynyl group are expected to resonate in the range of δ 70-90 ppm. The five carbons of the dimethylpyridine ring will appear in the aromatic region, with the carbon atoms directly attached to the nitrogen and the ethynyl substituent showing characteristic downfield shifts. The carbons of the two methyl groups will be observed in the upfield region of the spectrum, typically between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethynyl-C (C≡CH) | ~80 - 90 |

| Ethynyl-C (C≡CH) | ~70 - 80 |

| Pyridine-C (Position 2) | ~150 - 155 |

| Pyridine-C (Position 3) | ~120 - 125 |

| Pyridine-C (Position 4) | ~145 - 150 |

| Pyridine-C (Position 5) | ~118 - 122 |

| Pyridine-C (Position 6) | ~155 - 160 |

| Methyl-C (Position 4) | ~18 - 22 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to confirm the positions of the protons on the pyridine ring and their relationship to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A sharp, strong absorption band around 3300 cm⁻¹ would be indicative of the C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹.

The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic ring would produce a series of bands between 1400 and 1600 cm⁻¹. The C-H bending vibrations of the methyl groups would also be present in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ethynyl C-H | Stretch | ~3300 |

| Ethynyl C≡C | Stretch | ~2100 - 2140 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C/C=N | Stretch | ~1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum, typically in the 2100-2140 cm⁻¹ region. The symmetric vibrations of the pyridine ring, particularly the ring breathing modes, are also often strong in Raman spectra and would provide a characteristic fingerprint for the molecule. The C-H stretching and bending vibrations would also be observable. The combination of IR and Raman data would allow for a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Ethynyl C≡C | Stretch | ~2100 - 2140 (Strong) |

| Pyridine Ring | Ring Breathing | ~990 - 1050 (Strong) |

| Aromatic C-H | Stretch | ~3000 - 3100 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within a molecule. These techniques probe the promotion of electrons to higher energy levels upon absorption of light and their subsequent relaxation, which can be accompanied by the emission of light (fluorescence).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Fluorescence Spectroscopy

As with UV-Vis data, specific experimental fluorescence data for this compound is not prominently available. The fluorescence properties of pyridine derivatives are highly sensitive to their substitution pattern and molecular environment. While many simple pyridines are weakly fluorescent, the introduction of an ethynyl group can enhance fluorescence by increasing the rigidity and extending the π-system of the molecule. For instance, some pyridine derivatives with extended conjugation exhibit significant fluorescence, with emission maxima dependent on the electronic nature of the substituents and the polarity of the solvent. mdpi.com It is plausible that this compound would exhibit some fluorescence, likely with a noticeable Stokes shift, but experimental verification is required.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has not been found in the reviewed literature. However, the exact mass of the molecule can be calculated from its chemical formula, C₉H₉N. This calculated value is fundamental for the identification of the compound in HRMS analysis, which can distinguish it from other species with the same nominal mass.

Calculated Exact Mass for C₉H₉N:

Monoisotopic mass: 131.0735 u

This value would be the target for the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ in an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS data for this compound is not available. Nevertheless, a prediction of its mass spectrum can be made based on the fragmentation of related compounds, such as 2-ethynylpyridine (B158538) and 2,6-lutidine. nist.govnist.gov The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z = 131. The fragmentation pattern would likely involve the loss of a methyl group ([M-CH₃]⁺) leading to a peak at m/z = 116, and potentially the loss of acetylene ([M-C₂H₂]⁺) resulting in a fragment at m/z = 105. Further fragmentation of the pyridine ring would also be anticipated.

| Predicted Fragment Ion | m/z Ratio | Possible Structure |

|---|---|---|

| [C₉H₉N]⁺˙ (Molecular Ion) | 131 | Intact molecule |

| [C₈H₆N]⁺ | 116 | Loss of a methyl group |

| [C₇H₇N]⁺˙ | 105 | Loss of acetylene |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound has not been reported, the crystallographic data for its constitutional isomer, 4-Ethynyl-2,6-dimethylpyridine , is available and provides insight into the molecular packing and geometry of a closely related compound. nih.gov

The crystal structure of 4-Ethynyl-2,6-dimethylpyridine was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value for 4-Ethynyl-2,6-dimethylpyridine |

|---|---|

| Chemical Formula | C₉H₉N |

| CCDC Number | 869559 |

| Crystal System | Unavailable |

| Space Group | Unavailable |

| a (Å) | Unavailable |

| b (Å) | Unavailable |

| c (Å) | Unavailable |

| α (°) | Unavailable |

| β (°) | Unavailable |

| γ (°) | Unavailable |

| Volume (ų) | Unavailable |

| Z | Unavailable |

Note: Detailed unit cell parameters for CCDC 869559 are not publicly available in the searched databases but the existence of the entry confirms a crystal structure determination has been performed. nih.gov

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

For a compound like this compound, a suitable single crystal would be grown and mounted on a diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Hypothetical Data Table for Single-Crystal X-ray Diffraction of this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉N |

| Formula Weight | 131.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 9.8 |

| c (Å) | 11.2 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 823.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.058 |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to analyze the purity of a crystalline sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites.

The powdered sample is exposed to an X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern is a unique "fingerprint" for a specific crystalline solid. It can be used to identify the compound by comparing the experimental pattern to a database of known patterns. PXRD is also instrumental in identifying different polymorphic forms of a compound, which are different crystalline structures of the same molecule.

Hypothetical Data Table for Powder X-ray Diffraction of this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.6 | 3.48 | 50 |

| 30.4 | 2.94 | 40 |

Note: This table represents hypothetical data that would be obtained from a powder X-ray diffraction experiment. The 2θ values correspond to the diffraction peaks, d-spacing is calculated from Bragg's Law, and the relative intensity is the intensity of each peak relative to the most intense peak.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-Ethynyl-4,6-dimethylpyridine at a molecular level. These calculations provide a theoretical framework for its electronic and structural properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, are employed to map electron density distribution. These calculations can help in understanding how substituents, like the ethynyl (B1212043) and dimethyl groups on the pyridine ring, influence the molecule's nucleophilicity and reactivity in processes like ligand binding.

Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra. asianpubs.org For similar molecules like 2-amino-4,6-dimethylpyridine (B145770), TD-DFT calculations with the B3LYP/6-311++G(d,p) basis set have been used to analyze the electronic properties, including excitation energies and absorption maxima. asianpubs.org Such theoretical spectra are often compared with experimental UV-visible spectra to validate the computational model. asianpubs.org DFT methods are also utilized to compute properties like the electric dipole moment, polarizability, and first hyperpolarizability to assess non-linear optical (NLO) responses. asianpubs.org

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory provides a robust framework for studying molecular systems from first principles, without extensive reliance on empirical parameters. dtic.mil These methods solve the Schrödinger equation using a basis set of functions to approximate the molecular orbitals. dtic.mil The accuracy of ab initio calculations is dependent on the chosen method and basis set, forming what is known as a 'model chemistry'. dtic.mil

For related pyridine systems, ab initio calculations have been used to investigate isomerization and dissociation pathways. For instance, in the study of 4-methylpyridine, geometries were optimized using B3LYP/6-31G* and energies were calculated using the G3 scheme to determine barrier heights for bond cleavage and isomerization. acs.org While specific ab initio studies on this compound are not detailed in the provided results, the methodologies applied to analogous compounds are directly transferable. These methods are crucial for obtaining reliable results on molecular geometry, energy, and vibrational frequencies. slideserve.com

Semi-Empirical and Force Field Methods

Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio techniques by incorporating empirical parameters to approximate certain integrals. wustl.edu Methods like MNDO, AM1, and PM3 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wustl.edu These methods are particularly useful for larger molecules where ab initio calculations would be prohibitively expensive. mpg.de

Force field methods, another tier of computational modeling, are even faster and are suitable for studying very large systems like proteins and cell membranes. However, for detailed electronic structure analysis of a molecule like this compound, semi-empirical methods provide a more appropriate balance between computational cost and accuracy. They can be employed for initial geometry optimizations and to gain insights into the conformational landscape of the molecule. uni-kiel.demdpi.com

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry is a critical step in computational chemistry to find the lowest energy arrangement of atoms in a molecule. mdpi.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Methods like DFT and ab initio calculations are commonly used for this purpose. mdpi.com The choice of basis set, such as 3-21G or the more robust 6-31G(d,p), can influence the accuracy of the optimized geometry. mdpi.com

Conformational analysis examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the rotation of the methyl groups and any potential flexibility of the ethynyl group would be the focus. Computational methods can map the potential energy surface as a function of these rotational angles to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its chemical properties and reactivity. The pyridine ring is an aromatic heterocycle, and the introduction of an electron-withdrawing ethynyl group and electron-donating methyl groups significantly modifies its electronic landscape.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution, orbital interactions, and bond character. For similar pyridine derivatives, studies have shown that substituents can greatly affect the electron density on the pyridine ring. The ethynyl group is expected to decrease the electron density on the ring, particularly at the ortho and para positions, while the methyl groups will increase it through an inductive effect.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also crucial. The energy and distribution of these frontier orbitals determine the molecule's reactivity in chemical reactions, as well as its electronic absorption properties. science.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectroscopic data for this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic stretching frequency of the C≡C bond in the ethynyl group and the various modes of the substituted pyridine ring can be precisely identified. researchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) approach is commonly used within DFT to calculate NMR chemical shifts. science.gov By comparing the calculated shifts with experimental ¹H and ¹³C NMR data, the accuracy of the computed molecular structure can be confirmed.

UV-Visible Spectroscopy: As mentioned earlier, TD-DFT is the method of choice for predicting electronic transitions. asianpubs.org It can calculate the excitation energies, oscillator strengths, and corresponding absorption wavelengths (λmax), which can then be correlated with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule. asianpubs.orgbeilstein-journals.org

Below is a table summarizing some of the key computational properties for this compound and related compounds, illustrating the type of data generated through these theoretical studies.

| Property | Value | Method/Source |

| Molecular Formula | C₉H₉N | ChemScene chemscene.com |

| Molecular Weight | 131.17 g/mol | ChemScene chemscene.com |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | ChemScene chemscene.com |

| LogP | 1.67974 | ChemScene chemscene.com |

| Hydrogen Bond Acceptors | 1 | ChemScene chemscene.com |

| Hydrogen Bond Donors | 0 | ChemScene chemscene.com |

| Rotatable Bonds | 0 | ChemScene chemscene.com |

| Predicted Collision Cross Section ([M+H]⁺) | 124.4 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]⁺) | 136.0 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 125.7 Ų | PubChemLite uni.lu |

Reaction Mechanism Elucidation and Transition State Analysis

While specific, in-depth computational studies elucidating reaction mechanisms for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemistry of its constituent parts: the pyridine ring, the ethynyl group, and the methyl groups. Theoretical studies on related pyridine derivatives provide a framework for predicting its behavior.

The reactivity of the pyridine core is influenced by the electronic nature of its substituents. The two methyl groups at positions 2 and 6 are electron-donating, increasing the electron density on the pyridine ring and enhancing its basicity at the nitrogen atom. Conversely, the ethynyl group at the 4-position is electron-withdrawing. This unique electronic profile governs the molecule's participation in various reactions.

Key Reactive Sites and Postulated Mechanisms:

The Pyridine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a site for protonation, alkylation, and coordination to metal centers. The steric hindrance from the adjacent methyl groups can, however, modulate its accessibility and nucleophilicity, a well-known characteristic of 2,6-disubstituted pyridines like 2,6-lutidine. thegoodscentscompany.commdpi.com

The Ethynyl Group: The terminal alkyne is a highly versatile functional group. Computational studies on similar alkynes suggest it can readily participate in:

Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base, forming a potent nucleophile (an acetylide).

Metal-Catalyzed Couplings: Reactions like the Sonogashira coupling, which involves a palladium catalyst, are common for terminal alkynes.

Cycloadditions: The alkyne can act as a dipolarophile or dienophile in cycloaddition reactions.

The Methyl Groups: The methyl groups are generally unreactive. However, the protons on these groups can exhibit enhanced acidity compared to simple alkanes due to the electron-withdrawing nature of the pyridine ring. In the presence of a very strong base, deprotonation could occur, creating a carbanionic species stabilized by resonance, analogous to mechanisms proposed for related heterocyclic compounds. stackexchange.com

C-H Functionalization: Modern synthetic methods often involve the direct functionalization of C-H bonds. Theoretical studies on other pyridines suggest that transition metal-catalyzed C-H activation is a plausible reaction pathway. nih.gov For this compound, the C-H bonds at positions 3 and 5 would be potential targets. Mechanistic studies on similar systems have indicated that C-H cleavage can be the rate-determining step, a hypothesis often supported by kinetic isotope effect (KIE) calculations. nih.gov

Transition state analysis for reactions involving this compound would be crucial for understanding reaction kinetics and selectivity. For instance, in a metal-catalyzed cross-coupling reaction, density functional theory (DFT) could be used to calculate the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination steps, thereby clarifying the operative catalytic cycle.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound are not readily found, its intermolecular interaction profile can be predicted based on its structural features and by analogy to computationally studied related molecules. nih.gov These interactions are critical for understanding its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases and its ability to form supramolecular structures.

The primary intermolecular forces expected for this compound are:

Hydrogen Bonding: Although it lacks conventional O-H or N-H donors, it can act as a hydrogen bond acceptor via its pyridine nitrogen. Weak C-H···N hydrogen bonds are also possible. Studies on 2,6-dimethylpyridine (B142122) (2,6-lutidine) have shown it forms self-assembled structures through such C-H···N interactions. researchgate.net Furthermore, the acetylenic proton (≡C-H) can act as a hydrogen bond donor, forming ≡C-H···N interactions. This has been observed in the crystal structure of the related compound 8-ethynylquinoline, which forms chain-like structures (catemers) through these specific interactions. acs.org

π-π Stacking Interactions: The electron-deficient pyridine ring can interact favorably with electron-rich aromatic systems. It can also self-associate through π-π stacking, where two pyridine rings are arranged in a parallel or T-shaped geometry. The linear ethynyl group may also participate in or influence these stacking arrangements. acs.org

MD simulations could be employed to model the behavior of a collection of this compound molecules. Such simulations would reveal preferred orientations, aggregation tendencies, and the dynamic nature of the intermolecular bonds, providing a detailed picture of its liquid state or its interactions within a larger system, such as a polymer matrix or a biological receptor site.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor/Acceptor Group | Nature of Interaction | Significance |

|---|---|---|---|

| Hydrogen Bonding | Acetylenic C-H (Donor) / Pyridine N (Acceptor) | Directional, electrostatic | Key driver for self-assembly into chains or cyclic motifs. acs.org |

| Hydrogen Bonding | Aromatic/Methyl C-H (Donor) / Pyridine N (Acceptor) | Weak, electrostatic | Contributes to crystal packing and local ordering. researchgate.net |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Electrostatic (quadrupole-quadrupole) | Influences aggregation and solid-state packing. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethylpyridine (2,6-Lutidine) |

| 2-amino-4,6-dimethylpyrimidine |

| 4-ethynyl-2-methoxypyridine |

| 8-ethynylquinoline |

Advanced Materials Science Applications Excluding Basic Physical Properties

Utilization as Functional Monomers in Polymer Synthesis

The presence of the ethynyl (B1212043) group allows 2-ethynyl-4,6-dimethylpyridine to act as a functional monomer in the synthesis of conjugated polymers. These polymers are of significant interest due to their potential electronic and optical properties. The polymerization of ethynylpyridine derivatives can lead to the formation of polyacetylenes with pyridine (B92270) side chains.

Research on related ethynylpyridine compounds demonstrates the viability of this approach. For instance, the activated polymerization of 2-ethynylpyridine (B158538) derivatives can proceed without the need for an additional initiator or catalyst, yielding conjugated ionic polymers. koreascience.kr A study on poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide], synthesized from a 2-ethynylpyridine derivative, showed that the resulting polymer was soluble in organic solvents like DMF, DMSO, and acetone. koreascience.kr Spectroscopic analysis confirmed the formation of a conjugated polymer backbone. koreascience.kr

Similarly, copolymers incorporating ethynyl-lutidine (dimethylpyridine) units have been synthesized via chemical vapor deposition (CVD) polymerization of substituted pyridinophanes. umich.edu This method produced well-defined films of materials like poly(4-ethynyl-2,5-lutidinylene-co-p-xylylene). umich.edu The incorporation of the ethynyl-dimethylpyridine moiety imparts specific functionalities to the resulting polymer, such as reactive sites for further modification. umich.edu

Table 1: Examples of Polymers Synthesized from Ethynylpyridine Derivatives

| Polymer Name | Monomer(s) | Polymerization Method | Key Properties/Features | Reference |

|---|---|---|---|---|

| Poly[2-ethynyl-N-(p-hydroxyphenylethyl)pyridinium bromide] | 2-ethynylpyridine derivative and p-(2-bromoethyl)phenol | Activated polymerization | Conjugated ionic polymer; Soluble in organic solvents (DMF, DMSO) | koreascience.kr |

| Poly(4-ethynyl-2,5-lutidinylene-co-p-xylylene) | Ethynylpyridinophane | Chemical Vapor Deposition (CVD) | Well-defined thin films; Contains reactive alkyne groups for post-functionalization | umich.edu |

Surface Adsorption and Interface Phenomena

The pyridine and ethynyl groups of this compound govern its interaction with material surfaces. The nitrogen atom of the pyridine ring can coordinate with metal atoms, while the alkyne group can form strong bonds with certain substrates, making it a candidate for modifying surface properties.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. societechimiquedefrance.fr They are crucial for controlling the chemistry and physics of interfaces in various nanotechnological applications. rsc.org While thiols on gold are the most studied SAM system, alkynes have emerged as a promising alternative for forming robust metal-carbon bonds. rsc.orgharvard.edu

Studies on terminal alkynes demonstrate their ability to form highly ordered SAMs on gold (Au(111)) surfaces. harvard.edu These alkyne-based SAMs exhibit packing densities and molecular orientations comparable to those of traditional alkanethiolates. harvard.edu The formation of high-quality SAMs from alkynes requires an oxygen-free environment to prevent oxidation of the alkyne group, which can be catalyzed by the gold substrate. harvard.edu The this compound molecule, with its terminal alkyne, is well-suited for this type of surface modification.

Furthermore, the pyridine moiety itself can direct the assembly on surfaces. Studies on 2,6-dimethylpyridine (B142122) (lutidine) on copper (Cu(110)) have shown that the molecules form ordered structures through weak hydrogen bonding (C-H···N) and interactions with the metal substrate. researchgate.net At low temperatures, the molecules lie flat, but upon annealing, they can adopt an upright orientation, forming extended molecular chains. researchgate.net The combination of the strong alkyne-gold anchoring and the intermolecular interactions guided by the dimethylpyridine headgroup could allow this compound to form well-defined, functional SAMs. These SAMs can be used to control surface properties for applications in biosensing, electrocatalysis, and molecular electronics. societechimiquedefrance.frrsc.org

The terminal alkyne of this compound is a versatile handle for surface functionalization using "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent attachment of various molecules to a surface pre-functionalized with the ethynyl-dimethylpyridine unit.

This strategy has been demonstrated on polymer films containing ethynyl-lutidine moieties. umich.edu The availability of the reactive alkyne groups on the surface of poly(4-ethynyl-2,5-lutidinylene-co-p-xylylene) coatings was confirmed by spatially controlled surface modification via Huisgen 1,3-dipolar cycloaddition. umich.edu This approach enables the creation of patterned surfaces with specific chemical or biological functionalities, which is critical for developing biosensors, cell culture platforms, and microarrays. beilstein-journals.orgnih.gov The pyridine nitrogen also offers a site for functionalization through quaternization or coordination with metal ions, adding another layer of versatility.

Table 2: Surface Functionalization Approaches

| Functional Group | Reaction Type | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Ethynyl (-C≡CH) | Azide-Alkyne Cycloaddition (Click Chemistry) | Covalent attachment of molecules bearing an azide (B81097) group. | Patterning surfaces for biosensors or cell adhesion studies. | umich.edu |

| Ethynyl (-C≡CH) | Sonogashira Coupling | Formation of C-C bonds with aryl or vinyl halides to extend conjugation. | Building complex molecular wires on a surface. | ambeed.com |

| Pyridine Nitrogen | Protonation / Quaternization | Modifying surface charge and hydrophilicity. | Creating pH-responsive surfaces. | umich.edunih.gov |

Integration into Optoelectronic Materials

The conjugated system formed by the pyridine ring and the ethynyl group makes this compound a candidate for integration into optoelectronic materials. Polymers and molecules containing such moieties are explored for applications like organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.net

The electronic properties can be tuned by extending the conjugation through the ethynyl group via reactions like the Sonogashira coupling. researchgate.net Research on related pyridine derivatives has shown their utility in optoelectronics. For instance, imidazole-pyridine derivatives have been synthesized for use as efficient blue fluorescent emitters in OLEDs. researchgate.net Similarly, azulene-fused molecules incorporating a 2,6-dimethyl-pyridine unit have been investigated for their optoelectronic performance. researchgate.net The incorporation of this compound into larger π-conjugated systems could lead to materials with desirable charge transport and light-emitting properties. The pyridine nitrogen can also be used to coordinate with metal ions, forming organometallic complexes with potential applications in phosphorescent OLEDs (PhOLEDs) or as photocatalysts.

Role in the Development of Smart Materials

"Smart" or stimuli-responsive materials can change their properties in response to external triggers such as pH, temperature, or light. rsc.org The this compound moiety can be incorporated into polymers to impart such responsiveness.

The basic nitrogen atom in the pyridine ring is a key feature for creating pH-responsive materials. nih.gov In acidic conditions, the nitrogen atom can be protonated, leading to a change in the polymer's charge, conformation, and solubility. This property is useful for designing systems for controlled drug delivery, where a change in pH triggers the release of a therapeutic agent. nih.govnih.gov Polymers containing pyridine units have been shown to exhibit increased hydrophilicity upon protonation. umich.edu

Furthermore, the rigid, conjugated nature of the ethynyl-pyridine unit can influence the mechanical and thermal properties of polymers. The stimuli-responsive behavior can also be linked to the optical properties of the material. For example, protonation of the pyridine nitrogen can alter the electronic structure of the conjugated backbone, leading to a change in the material's color (halochromism) or fluorescence, which is a key principle in the design of chemical sensors. researchgate.net

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-Ethynyl-4,6-dimethylpyridine and verifying its structural integrity?

Answer:

- FTIR Spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretch near 2100–2260 cm⁻¹) and hydrogen-bonding interactions. For example, proton transfer in pyridine derivatives can shift NH/OH stretching bands by 100–300 cm⁻¹ .

- NMR Analysis :

- ¹H NMR : Methyl protons (4,6-positions) typically resonate at δ 2.4–2.6 ppm, while ethynyl protons (if present) appear as sharp singlets near δ 3.0–3.5 ppm. Substitution patterns alter splitting (e.g., coupling with adjacent groups) .

- ¹³C NMR : Ethynyl carbons appear at δ 70–90 ppm, and pyridine ring carbons range from δ 120–160 ppm. Data inconsistencies (e.g., unexpected shifts) may indicate impurities or tautomeric forms .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₉H₉N: 132.0813).

Q. Table 1: Key Spectroscopic Signatures

| Technique | Observed Signal (Example) | Structural Insight |

|---|---|---|

| FTIR | 2150 cm⁻¹ (C≡C stretch) | Ethynyl group confirmation |

| ¹H NMR | δ 2.55 (s, 6H, CH₃) | 4,6-dimethyl substitution |

| ¹³C NMR | δ 85.2 (C≡C) | Ethynyl carbon environment |

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

Answer:

- Stepwise Functionalization : Start with 4,6-dimethylpyridine. Introduce the ethynyl group via Sonogashira coupling (e.g., using Pd catalysts and trimethylsilylacetylene). Monitor reaction progress via TLC or in-situ FTIR .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. Recrystallization in ethanol removes unreacted starting materials.

- Yield Optimization : Control temperature (60–80°C for coupling reactions) and stoichiometry (1:1.2 ratio of halide to acetylene precursor). Typical yields exceed 85% with >98% purity (GC-MS validation) .

Advanced Research Questions

Q. How do solvent polarity and phase conditions influence the charge-transfer properties of this compound complexes?

Answer:

- Solvent Effects : In polar solvents (e.g., methanol), charge-transfer complexes exhibit bathochromic shifts in UV-Vis spectra due to stabilization of excited states. For example, λₐₜₜₑₙ of a pyridine-chloranilic acid complex shifts from 450 nm (chloroform) to 480 nm (methanol) .

- Computational Validation :

- DFT/PCM Models : Simulate solvent effects using the Polarizable Continuum Model (PCM). Compare HOMO-LUMO gaps in gas vs. solvent phases. For 2-amino-4,6-dimethylpyridine complexes, methanol reduces the HOMO-LUMO gap by 0.3–0.5 eV, enhancing charge transfer .

- Basis Sets : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to balance accuracy and computational cost .

Q. What contradictions exist between experimental and theoretical data in analyzing hydrogen-bonded complexes of this compound?

Answer:

- Proton Transfer vs. Hydrogen Bonding : FTIR may suggest proton transfer (e.g., NH stretching at 2500 cm⁻¹), while DFT predicts a hydrogen bond (shorter H···O distance: 1.6 Å vs. experimental 1.8 Å). Resolve by adjusting basis sets or including anharmonic corrections in vibrational analysis .

- Stoichiometry Discrepancies : UV-Vis titrations may indicate 1:2 (donor:acceptor) ratios in solution, while solid-state XRD shows 1:1. Address by conducting Job’s plot analysis under varying concentrations .

Q. How does the ethynyl group at the 2-position modulate antiradical and cytoprotective activities in 4,6-dimethylpyridine derivatives?

Answer:

- Mechanistic Insights :

- The ethynyl group enhances electron-withdrawing capacity, stabilizing radical intermediates. In DPPH assays, derivatives with ethynyl groups show IC₅₀ values 20–30% lower than non-substituted analogs .

- Cytoprotection: Ethynyl-substituted pyridines upregulate antioxidant enzymes (e.g., superoxide dismutase) by 1.5-fold in cell models, validated via Western blot .

- Structure-Activity Relationships : Compare LogP values (ethynyl derivatives: ~2.5 vs. methyl: ~1.8) to assess membrane permeability. Higher LogP correlates with improved intracellular activity .

Q. Table 2: Comparative Antiradical Activity

| Derivative | IC₅₀ (DPPH Assay, μM) | LogP | Cytoprotective Efficacy (%) |

|---|---|---|---|

| 2-Ethynyl-4,6-dimethyl | 12.4 ± 1.2 | 2.52 | 78 ± 5 |

| 4,6-Dimethylpyridine | 16.8 ± 1.5 | 1.83 | 52 ± 7 |

Q. What strategies resolve discrepancies between experimental NMR shifts and DFT-predicted chemical shifts in this compound derivatives?

Answer:

- Dynamic Effects : Include solvent relaxation effects in DFT (e.g., IEF-PCM for methanol). For example, ¹³C NMR shifts for ethynyl carbons improve from Δδ 5.2 ppm (gas phase) to Δδ 1.8 ppm (PCM-methanol) .

- Spin-Orbit Coupling : For heavy-atom-containing derivatives (e.g., brominated analogs), use relativistic DFT methods (ZORA approximation) to correct halogen-induced deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.